3-Phenyl-L-serine

Overview

Description

3-Phenyl-L-serine is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 181.07389321 g/mol and the complexity rating of the compound is 178. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

L-threo-phenylserine, also known as (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid, primarily targets the enzyme L-threonine transaldolase . This enzyme is involved in the transaldolation of L-threonine and aldehyde to generate β-hydroxy-α-amino acids .

Mode of Action

The compound interacts with its target, L-threonine transaldolase, to facilitate the synthesis of β-hydroxy-α-amino acids . This interaction results in the production of L-threo-phenylserine from L-threonine and benzaldehyde .

Biochemical Pathways

The primary biochemical pathway affected by L-threo-phenylserine is the transaldolation of L-threonine and aldehyde to generate β-hydroxy-α-amino acids . This pathway is crucial for the synthesis of various bioactive compounds and pharmaceuticals .

Result of Action

L-threo-phenylserine plays a vital role in the synthesis of various bioactive compounds. For instance, it can be used for the synthesis of cyclomarin A, an antiviral, antibiotic, and antimalarial bioactive cyclic peptide . It’s also used in the treatment of Parkinson’s disease .

Biochemical Analysis

Biochemical Properties

L-threo-phenylserine is synthesized from L-threonine and benzaldehyde by the enzyme L-threonine transaldolase (PmLTTA), which was identified from Pseudomonas sp. through genome mining . PmLTTA exhibits high activity in the synthesis of L-threo-phenylserine, with a specific activity of 5.48 U mg –1 .

Cellular Effects

L-serine, a precursor of L-threo-phenylserine, plays a vital role in protein synthesis, cell proliferation, development, and sphingolipid formation in the central nervous system . It exerts its effects through the activation of glycine receptors and upregulation of PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .

Molecular Mechanism

The molecular mechanism of L-threo-phenylserine involves the transaldolation of L-threonine and aldehyde to generate β-hydroxy-α-amino acids with high diastereoselectivity . This process is catalyzed by L-threonine transaldolase, which exhibits high activity in the synthesis of L-threo-phenylserine .

Temporal Effects in Laboratory Settings

The activity of L-threonine transaldolase, the enzyme responsible for the synthesis of L-threo-phenylserine, was monitored at different temperatures until residual activities were lower than 50% . This suggests that the enzyme’s activity and, consequently, the production of L-threo-phenylserine, may be influenced by temperature changes over time.

Metabolic Pathways

L-threo-phenylserine is involved in the metabolic pathway catalyzed by L-threonine transaldolase . This enzyme catalyzes the transaldolation of L-threonine and aldehyde to generate β-hydroxy-α-amino acids, including L-threo-phenylserine .

Subcellular Localization

Given that its synthesis involves enzymes such as L-threonine transaldolase, which are typically found in the cytoplasm , it is likely that L-threo-phenylserine is also localized in the cytoplasm

Scientific Research Applications

Neuroprotective Properties

3-Phenyl-L-serine exhibits significant neuroprotective effects, primarily due to its role as a precursor to D-serine, an important modulator of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are critical for synaptic plasticity and memory function. Research indicates that 3-Phe-L-Ser can enhance the synthesis of D-serine, thereby improving neuronal communication and potentially mitigating neurodegenerative processes.

Neurological Disorders

Clinical trials have demonstrated the efficacy of L-serine supplementation in treating patients with GRINopathies—disorders caused by mutations in glutamate receptor genes. Initial findings indicate that L-serine can improve neurological symptoms such as hyperactivity and reduce seizure frequency . Given its relationship with D-serine, 3-Phe-L-Ser may offer similar benefits.

Alzheimer's Disease

Research shows that L-serine supplementation can ameliorate cognitive deficits in animal models of AD. It is believed that L-serine helps reduce amyloid-beta production and neurofibrillary tangles associated with AD pathology . The potential application of 3-Phe-L-Ser in this context warrants further investigation.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 3-Phenyl-L-serine, and how are its enantiomeric purity and structural integrity validated?

- Answer : this compound is typically synthesized via substitution reactions on L-serine to introduce the phenyl group or asymmetric synthesis using chiral catalysts . Enantiomeric purity is validated using chiral HPLC or capillary electrophoresis, while structural integrity is confirmed via H/C NMR and high-resolution mass spectrometry (HRMS). For example, spectral data (e.g., m/z 182.0817 for [M+H]) from mzCloud can be cross-referenced to ensure accuracy.

Q. What analytical techniques are recommended for characterizing this compound in complex biological matrices?

- Answer : Reverse-phase HPLC coupled with UV detection (λ = 210–220 nm) is standard for quantifying this compound in aqueous solutions. For complex matrices like cell lysates, LC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., m/z 182 → 136) improves specificity . Solid-phase extraction (SPE) using C18 cartridges is recommended to reduce matrix interference .

Q. How does the solubility profile of this compound influence its experimental applications?

- Answer : this compound is soluble in water and polar solvents (e.g., methanol, DMSO) but insoluble in non-polar solvents like hexane . For cell-based assays, prepare stock solutions in sterile PBS (pH 7.4) at ≤10 mM to avoid precipitation. Stability tests under varying pH (4–9) and temperatures (4°C vs. −20°C) are critical for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Answer : Discrepancies may arise from impurities (<95% purity), enantiomeric contamination, or assay-specific conditions (e.g., pH, co-solvents). Perform batch-to-batch purity checks via NMR and LC-MS . Replicate assays under standardized conditions (e.g., fixed incubation time, controlled temperature) and include positive/negative controls (e.g., wild-type L-serine) .

Q. What strategies optimize enantiomeric purity during asymmetric synthesis of this compound?

- Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) to enhance stereoselectivity. Monitor reaction progress via circular dichroism (CD) spectroscopy. Post-synthesis, employ recrystallization in ethanol/water (1:1) to isolate the desired (2S,3R)-enantiomer .

Q. How should researchers design experiments to investigate this compound’s role in protein-protein interactions?

- Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (). For cellular studies, incorporate fluorescent tags (e.g., FITC-labeled this compound) and confocal microscopy to track localization. Include knockdown models (e.g., siRNA targeting serine transporters) to validate specificity .

Q. What methodologies address low detection sensitivity of this compound in metabolomic studies?

- Answer : Derivatize with AccQ-Tag or dansyl chloride to enhance MS ionization efficiency. For untargeted metabolomics, use high-field NMR (≥600 MHz) with H-C HSQC to resolve overlapping peaks. Normalize data to internal standards (e.g., deuterated L-serine-d3) to correct for matrix effects .

Q. How can experimental protocols for this compound synthesis be standardized to improve reproducibility?

- Answer : Document critical parameters (e.g., reaction temperature ±1°C, solvent degassing methods) and validate intermediates via TLC/Rf values. Share raw spectral data (NMR, MS) in supplementary materials. Use collaborative platforms (e.g., protocols.io ) for peer review of methodology .

Q. Methodological Best Practices

- Safety : Handle this compound in fume hoods with nitrile gloves and lab coats. Dispose of waste via incineration (≥800°C) to prevent environmental contamination .

Properties

IUPAC Name |

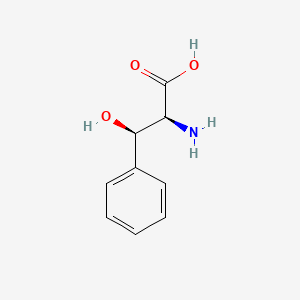

(2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVGNTVUSQUXPS-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863731, DTXSID401296197 | |

| Record name | L-threo-3-Phenylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(βS)-β-Hydroxy-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7695-56-9, 6254-48-4 | |

| Record name | rel-(βS)-β-Hydroxy-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7695-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-β-Hydroxy-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6254-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-L-serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006254484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylserine, threo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007695569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-threo-3-Phenylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(βS)-β-Hydroxy-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-L-serine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLSERINE, THREO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91VU0G1B7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.